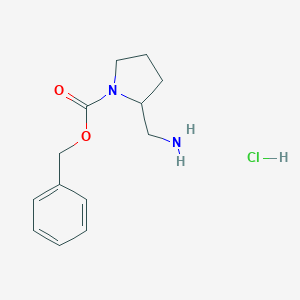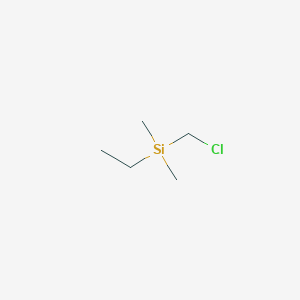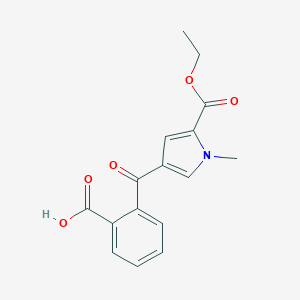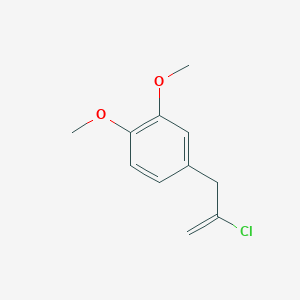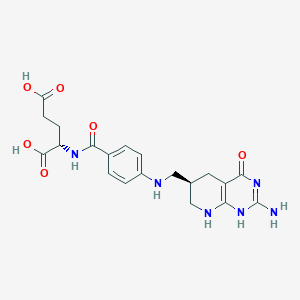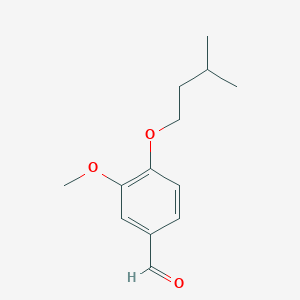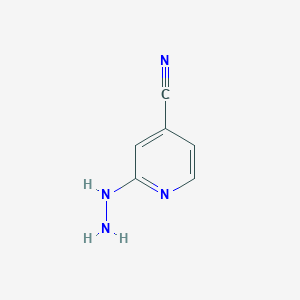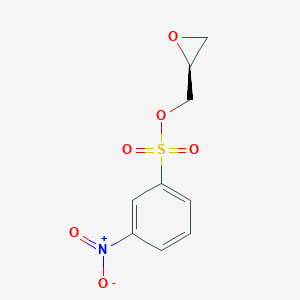
(S)-Glycidyl 3-nitrobenzenesulfonate
描述
Synthesis Analysis
The synthesis of (S)-Glycidyl 3-nitrobenzenesulfonate and its analogs has been explored through various methodologies, emphasizing the compound's role in stereochemical control and chiral synthesis. One notable approach involves the optical purification of chiral glycidyl arenesulfonates, including (S)-Glycidyl 3-nitrobenzenesulfonate, highlighting the challenges and strategies in achieving enantiomeric enrichment through recrystallization and addressing the compound's polymorphism (Ananth, Chen, & Shum, 1995). Additionally, a direct HPLC method has been developed for resolving the enantiomers of glycidyl 3-nitrobenzenesulphonate, demonstrating the compound's significance in analytical chemistry and chiral separation techniques (Shaw & Barton, 1991).
Molecular Structure Analysis
The molecular structure of (S)-Glycidyl 3-nitrobenzenesulfonate plays a crucial role in its reactivity and application in synthesis. Studies focusing on the melting point phase diagrams and polymorphism of such compounds provide insights into their solid-state behavior, which directly impacts their optical purification and application in stereocontrolled synthesis (Ananth, Chen, & Shum, 1995).
Chemical Reactions and Properties
Chemical reactions involving (S)-Glycidyl 3-nitrobenzenesulfonate are central to its utility in organic synthesis, particularly in the preparation of chiral molecules. A study demonstrated a facile stereospecific synthesis of deuterium-labeled metoprolol enantiomers from (S)-Glycidyl 3-nitrobenzenesulfonate, showcasing the compound's value in generating isotopically labeled pharmaceuticals with high enantiomeric excess (Murthy & Nelson, 1990).
Physical Properties Analysis
The physical properties of (S)-Glycidyl 3-nitrobenzenesulfonate, such as melting point and polymorphism, are critical for its purification and application. The melting point phase diagrams and polymorphic behavior of glycidyl 3-nitrobenzenesulfonate have been analyzed to understand its crystallization and solid-state properties, which are essential for the optical purification and preparation of enantiomerically enriched materials (Ananth, Chen, & Shum, 1995).
Chemical Properties Analysis
The chemical properties of (S)-Glycidyl 3-nitrobenzenesulfonate, particularly its reactivity in stereospecific and chiral synthesis, underscore its significance in organic chemistry. Its application in synthesizing isotopically labeled enantiomers of pharmaceuticals demonstrates the compound's versatility and importance in drug development and pharmacological studies (Murthy & Nelson, 1990).
科学研究应用
Synthesis of Metoprolol Enantiomers : It is used for the stereospecific synthesis of metoprolol enantiomers, achieving high enantiomeric excesses (Murthy & Nelson, 1990).
Deoxygenation and Reduction in Epoxides : The compound is employed in research for deoxygenation and reduction of nitro groups in epoxides and glycidol derivatives (Serves, Sotiropoulos, & Ioannou, 1995).
Carbon Source for Bacteria : It acts as a sole carbon source for bacteria in studies, leading to growth and complete substrate disappearance in aerobic enrichment cultures (Locher, Thurnheer, Leisinger, & Cook, 1989).
Radioligand for Beta-Adrenergic Receptors : In vivo studies of beta-adrenergic receptors utilize S-(3'-t-butylamino-2'-hydroxypropoxy)-benzimidazol-2-[11C]one (S-[11C]CGP 12177), synthesized using (S)-Glycidyl 3-nitrobenzenesulfonate (Brady et al., 1991).
Study of Macroporous and Homogeneous Polymers : Spin-labelled copolymers of glycidyl methacrylate-ethylene dimethacrylate and styrene-divinylbenzene, involving this compound, are used to study internal structures of polymers (Pilař, Horák, Labský, & Švec, 1988).
Solvolysis Studies : The compound undergoes solvolysis in specific environments, such as fluorinated alcohols, offering insights into reaction mechanisms (Ferber & Gream, 1981).
Photoacid Generation Efficiency : Its derivatives are studied for photoacid generation efficiency in the photo-crosslinking reaction of poly(glycidyl methacrylate) in solid film state (Chae, Park, & Choi, 1993).
Synthesis of Glycerophospholipids : Chiral glycidyl derivatives, including (S)-Glycidyl 3-nitrobenzenesulfonate, are used as starting materials for synthesizing glycerophospholipids (Ali & Bittman, 1990).
Biodegradation Studies : The biodegradation of 3-nitrobenzenesulfonate and its derivatives is studied in laboratory settings using different activated sludges (Kölbener, Baumann, Cook, & Leisinger, 1994).
Micellar Solutions Study : Its applications extend to the study of micellar solutions and reactions in such environments (Rodríguez et al., 2007).
安全和危害
未来方向
属性
IUPAC Name |
[(2S)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-2-1-3-9(4-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHIHVZYAAMDPM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151046 | |
| Record name | Glycidyl 3-nitrobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Glycidyl 3-nitrobenzenesulfonate | |
CAS RN |
115314-14-2 | |
| Record name | Benzenesulfonic acid, 3-nitro-, (2S)-2-oxiranylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115314-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl 3-nitrobenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115314142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidyl 3-nitrobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Glycidyl 3-Nitrobenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ((2S)-Oxiran-2-yl)methyl 3-nitrobenzenesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH53HZU4D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

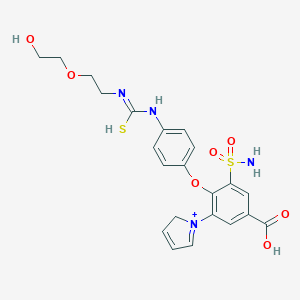
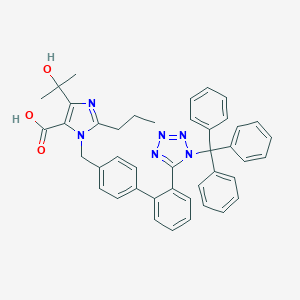
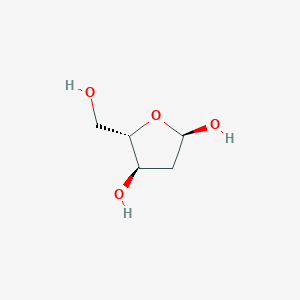

![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)
